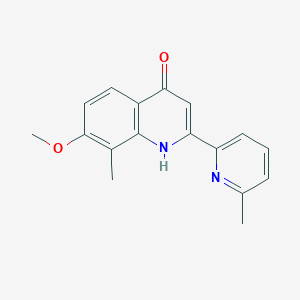

7-methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4-ol

Description

7-Methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4-ol (CAS RN: 147-85-3) is a quinoline derivative characterized by a methoxy group at position 7, a methyl group at position 8, and a 6-methylpyridin-2-yl substituent at position 2 of the quinoline scaffold. Its molecular formula is C₁₇H₁₆N₂O₂, with a molecular weight of 280.33 g/mol. This compound is structurally notable for its hybrid aromatic system, combining a quinoline core with a pyridine moiety, which may influence electronic properties and biological interactions .

Properties

IUPAC Name |

7-methoxy-8-methyl-2-(6-methylpyridin-2-yl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-10-5-4-6-13(18-10)14-9-15(20)12-7-8-16(21-3)11(2)17(12)19-14/h4-9H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQMAJURIIHQKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CC(=O)C3=C(N2)C(=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728498 | |

| Record name | 7-Methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923604-92-6 | |

| Record name | 7-Methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 7-methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate, followed by cyclization in the presence of dimethylacetamide . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form quinolinone derivatives.

Reduction: Reduction reactions can convert it into different quinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common reagents used in these reactions include hydrazine hydrate, dimethylacetamide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives exhibit antimicrobial properties. For instance, 7-methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4-ol has been tested against various bacterial strains, showing promising antibacterial effects.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoline possess significant activity against Gram-positive bacteria, suggesting that this compound could be further explored for developing new antimicrobial agents .

Anticancer Properties

Quinoline compounds have been recognized for their potential in cancer therapy. Research indicates that 7-methoxy-8-methyl derivatives can induce apoptosis in cancer cells.

Case Study : In vitro studies showed that this compound inhibited the proliferation of certain cancer cell lines, leading to cell cycle arrest and apoptosis . Further investigations are needed to understand its mechanism of action.

Neuroprotective Effects

Emerging evidence suggests that quinoline derivatives may offer neuroprotective benefits. The compound's ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases.

Case Study : A study investigated the neuroprotective effects of similar quinoline compounds on neuronal cells subjected to oxidative stress, revealing a reduction in cell death .

Antimicrobial Activity Results

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Apoptosis induction |

| MCF7 | 30 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of 7-methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Differences and Implications

The 6-methylpyridin-2-yl group at position 2 introduces a planar, aromatic heterocycle that may facilitate π-π stacking interactions in enzyme binding pockets, contrasting with the simpler 2-CH₃ group in 7-methoxy-2-methylquinolin-4-ol .

Biological Activity: Compounds with trifluoromethyl groups (e.g., 5-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol) often exhibit enhanced metabolic stability and lipophilicity, favoring membrane penetration . The pyridinylamino-thiophenyl substituent in 7-{(4-methylpyridin-2-yl)amino(thiophen-2-yl)methyl}quinolin-8-ol introduces sulfur-based interactions, which may modulate redox activity or metal chelation .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling reactions to introduce the pyridinyl group, whereas derivatives like 7-methoxy-2-methylquinolin-4-ol are synthesized via simpler nitration/reduction pathways (e.g., sodium dithionite-mediated nitro group reduction) .

Biological Activity

Overview

7-Methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4-ol is a complex organic compound with the molecular formula C17H16N2O2 and a molecular weight of 280.32 g/mol. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer properties.

The synthesis of this compound typically involves multi-step organic reactions, starting with the condensation of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate, followed by cyclization in the presence of dimethylacetamide. The unique substitution pattern, including methoxy and methyl groups, influences its chemical reactivity and biological activity .

The mechanism of action for this compound is primarily through its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity, which leads to various biological effects. This includes inhibition of cell growth in cancer cell lines and antimicrobial activity against various pathogens .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for various strains highlight its efficacy:

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (breast cancer) | Values range from low nanomolar to micromolar concentrations depending on derivatives tested |

| A549 (lung cancer) | Values range from low nanomolar to micromolar concentrations depending on derivatives tested |

| NCI-H460 (lung cancer) | Values range from low nanomolar to micromolar concentrations depending on derivatives tested |

These findings indicate that the compound may inhibit cell growth effectively, making it a candidate for further investigation in cancer therapeutics .

Case Studies

Several studies have explored the biological activity of quinoline derivatives, including those closely related to this compound:

- Antitumor Activity : A study demonstrated that quinoline derivatives exhibited significant inhibition of cell proliferation in various cancer cell lines, with IC50 values indicating potent activity against MCF7 and A549 cells.

- Antimicrobial Testing : In another study, a series of synthesized quinoline derivatives showed promising antibacterial and antifungal activities, suggesting a viable pathway for developing new treatments against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4-ol, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves condensation reactions and heterocyclization. For example, quinoline derivatives are synthesized by reacting aminoquinoline intermediates (e.g., 6-amino-2-methylquinolin-4-ol) with aldehydes, anhydrides, or thiocyanates under reflux in solvents like ethanol or dioxane–acetic acid mixtures. Key steps include:

- Schiff base formation : Reacting aminoquinolines with salicylaldehyde in ethanol to form imine linkages .

- Heterocyclization : Using bromoacetophenone or ethyl bromoacetate with thiourea intermediates to generate thiazole or thiazolidinone derivatives .

- Purification : Column chromatography or recrystallization ensures product purity.

Q. How is the structural identity of this compound confirmed in academic research?

- Methodological Answer : X-ray crystallography (for solid-state conformation) and NMR spectroscopy (for solution-state analysis) are primary techniques.

- X-ray crystallography : Resolves bond lengths, angles, and packing arrangements (e.g., quinoline derivatives in were characterized via Acta Crystallographica) .

- NMR : 1H and 13C NMR spectra identify proton environments and carbon frameworks, as demonstrated in studies of similar quinolin-4-ol derivatives .

Advanced Research Questions

Q. How can researchers optimize heterocyclization reactions to synthesize novel derivatives of this compound?

- Methodological Answer : Reaction optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in thiourea cyclization .

- Catalyst screening : Bases like sodium acetate improve yields in thiazole formation .

- Temperature control : Reflux conditions (80–100°C) balance reaction rate and side-product suppression.

- Molar ratios : Stoichiometric excess of reagents like bromoacetophenone drives reactions to completion .

Q. What mechanistic insights are critical for understanding the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Mechanistic studies employ:

- Kinetic analysis : Monitoring reaction progress via HPLC or TLC to identify rate-determining steps.

- Isolation of intermediates : Trapping transient species (e.g., imine intermediates in Schiff base reactions) for spectroscopic characterization .

- Computational modeling : DFT calculations predict electrophilic/nucleophilic sites on the quinoline scaffold .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

- Methodological Answer : Per ’s INCHEMBIOL framework:

- Abiotic studies : Measure hydrolysis/photolysis rates under controlled pH, UV light, and temperature .

- Biotic studies : Use microbial consortia or plant models to assess biodegradation pathways.

- Analytical tools : LC-MS/MS quantifies parent compounds and metabolites in soil/water matrices .

Q. How should researchers address contradictions in reported spectroscopic data for quinolin-4-ol derivatives?

- Methodological Answer : Discrepancies arise from impurities or solvent effects. Mitigation strategies include:

- Purity validation : HPLC or elemental analysis ensures sample integrity.

- Standardized conditions : Use deuterated solvents and internal standards (e.g., TMS) for NMR reproducibility .

- Comparative studies : Cross-reference data with structurally analogous compounds (e.g., 6-hydroxyquinolin-4-one derivatives in ) .

Q. What experimental designs are recommended for evaluating the biological activity of this compound?

- Methodological Answer :

- In vitro assays : Antimicrobial activity via MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains .

- Dose-response studies : Vary concentrations (e.g., 1–100 µM) to establish IC50 values in cytotoxicity assays.

- Control groups : Include positive controls (e.g., chloroquine for antimalarial studies) and vehicle controls (DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.